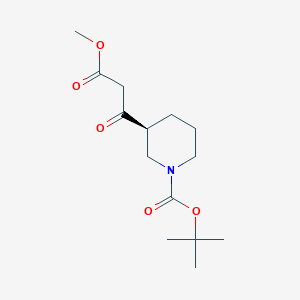

(S)-叔丁基 3-(3-甲氧基-3-氧代丙酰基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

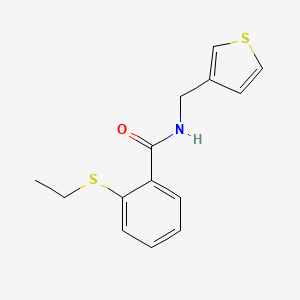

The compound "(S)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common bulky substituent that can influence the steric properties of the molecule, while the methoxy and oxopropanoyl functional groups contribute to the compound's electronic characteristics and reactivity.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which shares structural similarities with the compound , involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . Another related synthesis involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, followed by alkylation to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives as intermediates for the synthesis of a wide range of piperidine-based compounds.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds. For example, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds . The tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate also exhibits a chair conformation of the piperazine ring and specific dihedral angles between the rings, indicating the influence of substituents on the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their participation in various chemical reactions. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for example, demonstrates the potential of these compounds to undergo nucleophilic addition reactions . Additionally, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions, showcasing the diverse reactivity of the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their functional groups and molecular structure. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal the presence of strong O-H...O=C hydrogen bonds, which are significant for molecular packing in the crystal structure . The presence of such hydrogen bonds and the steric effects of the tert-butyl group are likely to affect the solubility, melting point, and other physical properties of these compounds.

科学研究应用

合成路线和应用

- 凡德他尼的合成: 一项研究强调了凡德他尼的合成路线,从叔丁基 4-((甲苯磺酰氧)甲基)哌啶-1-甲酸酯和香草醛乙酯开始,经过一系列步骤,包括取代、脱保护、甲基化、硝化、还原、环化、氯化和取代,表明其在工业生产中具有实用性,因为产率高且具有商业价值 (W. Mi, 2015).

- 在 N-杂环合成中的应用: 手性亚磺酰胺,包括叔丁烷亚磺酰胺,已被广泛用作手性助剂,用于胺及其衍生物的立体选择性合成,强调了此类化合物在结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物的不对称合成中的重要作用,这对天然产物和治疗药物至关重要 (R. Philip 等人,2020).

生物降解和环境归趋

- ETBE 的生物降解: 对土壤和地下水中乙基叔丁基醚 (ETBE)(一种相关化合物)的生物降解和环境归趋的研究已经确定了能够好氧降解 ETBE 的微生物。这表明与类似叔丁基化合物相关的潜在环境途径和微生物作用 (S. Thornton 等人,2020).

- MTBE 的环境行为: 一项综合审查解决了甲基叔丁基醚 (MTBE) 的环境行为和归趋,详细说明了其高水溶性和对地下固体的弱吸附性,这些是其通过地下水运输的关键因素。尽管 MTBE 在地下水中的抗生物降解性很明显,但这些见解可以适用于了解相关叔丁基化合物对环境的影响 (P. Squillace 等人,1997).

属性

IUPAC Name |

tert-butyl (3S)-3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRBHLROKLBBT-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B2544173.png)

![methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate](/img/structure/B2544175.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2544186.png)

![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2544188.png)

![4-[5-tert-butyl-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-N,N-dimethylaniline](/img/structure/B2544192.png)